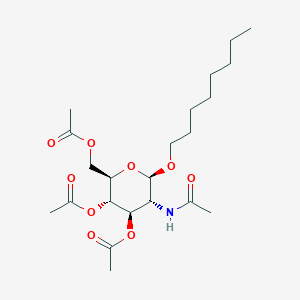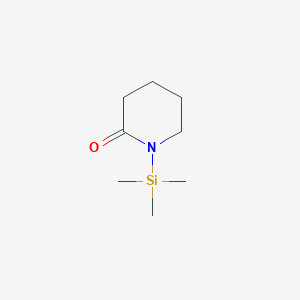
5-chloroquinoline-8-sulfonyl Chloride
Descripción general
Descripción
Synthesis Analysis
The synthesis of 5-chloroquinoline-8-sulfonyl chloride and related compounds often involves copper-catalyzed C-H sulfonylation of 8-aminoquinoline scaffolds at the C5 position. This method utilizes inexpensive CuI as the catalyst and aryl sulfonyl chlorides as the sulfonylation reagents, offering broad substrate scope and producing sulfone derivatives in moderate to good yields (Li et al., 2016). Additionally, a metal-free method for site-selective oxidative C-H sulfonylation of 8-acylaminoquinolines with sulfonyl chlorides has been developed, leveraging a hypervalent iodine reagent under mild conditions without metallic catalysts or extra additives (Wang et al., 2017).
Molecular Structure Analysis
The structure of derivatives of 5-chloroquinoline-8-sulfonyl chloride, such as 4-fluoroisoquinoline-5-sulfonyl chloride, has been analyzed through crystallography. These analyses reveal how the sulfonyl oxygen atoms' positions are influenced by steric repulsion, affecting the overall molecular conformation and interactions within crystals (Ohba et al., 2012).
Chemical Reactions and Properties
5-Chloroquinoline-8-sulfonyl chloride participates in various chemical reactions, including selective remote C-H sulfonylation of aminoquinolines with arylsulfonyl chlorides via copper catalysis, which occurs exclusively at the C5-H position of the quinoline rings (Liang et al., 2015). Another example is the copper(I)-catalyzed sulfonylation of 8-aminoquinoline amides with sulfonyl chlorides, proceeding in air and demonstrating excellent substrate tolerance (Qiao et al., 2015).
Safety And Hazards
5-Chloroquinoline-8-sulfonyl Chloride is considered hazardous. It can cause severe skin burns and eye damage, and may cause respiratory irritation5. It should be handled with care, using appropriate personal protective equipment, and should be used only in a well-ventilated area5.
Direcciones Futuras
The future directions of 5-Chloroquinoline-8-sulfonyl Chloride are not clearly defined. However, given its structural complexity and reactivity, it may have potential applications in various fields of research and development.
Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to the relevant scientific literature and safety data sheets.
Propiedades
IUPAC Name |
5-chloroquinoline-8-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2NO2S/c10-7-3-4-8(15(11,13)14)9-6(7)2-1-5-12-9/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGMXPLMVUMLWLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)S(=O)(=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40400848 | |
| Record name | 5-chloroquinoline-8-sulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40400848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloroquinoline-8-sulfonyl Chloride | |
CAS RN |
21121-54-0 | |
| Record name | 5-chloroquinoline-8-sulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40400848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![5H-pyrrolo[2,3-d]pyrimidine](/img/structure/B15780.png)






![7-methoxy-1,2-dimethyl-9H-pyrido[3,4-b]indol-2-ium](/img/structure/B15799.png)
